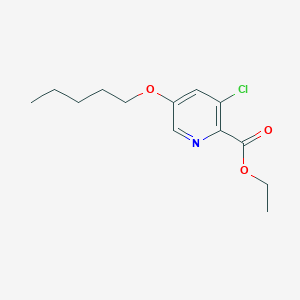
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a pentyloxy group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-pyridinecarboxylic acid and pentyloxy alcohol.
Esterification: The carboxylic acid group of 3-chloro-2-pyridinecarboxylic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 3-chloro-2-pyridinecarboxylate.
Substitution Reaction: The ethyl 3-chloro-2-pyridinecarboxylate undergoes a nucleophilic substitution reaction with pentyloxy alcohol in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Ethyl 3-chloro-5-(pentyloxy)-2-pyridinemethanol.
Substitution: Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate or Ethyl 3-thio-5-(pentyloxy)-2-pyridinecarboxylate.
Scientific Research Applications
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The chloro and pentyloxy groups play a crucial role in binding to target enzymes or receptors, leading to the modulation of biological pathways. The ester group may undergo hydrolysis to release the active carboxylate form, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-2-pyridinecarboxylate: Lacks the pentyloxy group, making it less hydrophobic.
Ethyl 5-(pentyloxy)-2-pyridinecarboxylate: Lacks the chloro group, affecting its reactivity.
Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate: Contains an amino group instead of a chloro group, altering its chemical properties.
Uniqueness
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is unique due to the presence of both chloro and pentyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18ClNO3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
ethyl 3-chloro-5-pentoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H18ClNO3/c1-3-5-6-7-18-10-8-11(14)12(15-9-10)13(16)17-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
DAJJVMQJBHFWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(N=C1)C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















